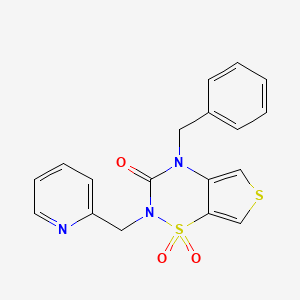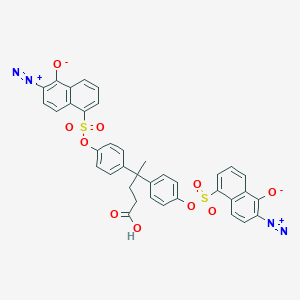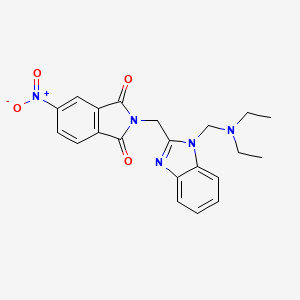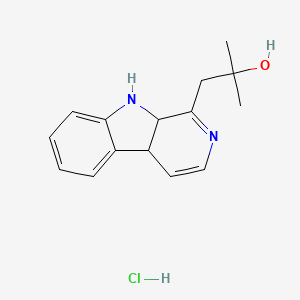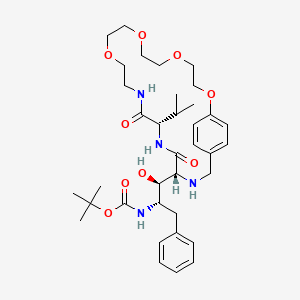
Maltotriosyltrehalose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maltotriosyltrehalose is a carbohydrate compound that consists of a maltotriose unit linked to a trehalose unit It is a type of oligosaccharide, which are carbohydrates composed of a small number of monosaccharide units
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltotriosyltrehalose can be synthesized through the enzymatic action of maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase). The process involves the conversion of maltopentaose to this compound by MTSase, followed by the hydrolysis of this compound to trehalose and maltotriose by MTHase .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of recombinant enzymes expressed in microorganisms such as Escherichia coli. Optimization of expression conditions, such as the use of specific host strains and induction strategies, can significantly enhance the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Maltotriosyltrehalose primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of this compound by MTHase results in the formation of trehalose and maltotriose .
Common Reagents and Conditions
The hydrolysis reactions involving this compound typically require specific enzymes such as MTHase. The reaction conditions often include a buffered solution at an optimal pH and temperature to ensure maximum enzyme activity .
Major Products
The major products formed from the hydrolysis of this compound are trehalose and maltotriose .
Scientific Research Applications
Maltotriosyltrehalose has several applications in scientific research:
Mechanism of Action
The mechanism of action of maltotriosyltrehalose involves its enzymatic conversion to trehalose and maltotriose. The enzyme MTHase catalyzes the cleavage of the α-1,4-glucosidic linkage adjacent to the α-1,1-linked terminal disaccharide of this compound . This reaction is facilitated by specific residues in the enzyme’s active site, which interact with the substrate to lower the activation energy required for the reaction .
Comparison with Similar Compounds
Maltotriosyltrehalose is similar to other oligosaccharides such as maltotetraose and maltopentaose. its unique structure, which includes a trehalose unit, distinguishes it from these compounds. Trehalose itself is a stable disaccharide composed of two glucose units linked by an α-1,1 linkage, and it is known for its protective properties against various stress conditions .
List of Similar Compounds
- Maltotetraose
- Maltopentaose
- Trehalose
This compound’s unique combination of maltotriose and trehalose units makes it a compound of significant interest for various applications, particularly in fields requiring stabilization and preservation of biological materials.
Properties
CAS No. |
142831-49-0 |
|---|---|
Molecular Formula |
C30H52O26 |
Molecular Weight |
828.7 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)13(38)18(43)26(48-6)53-23-8(3-33)50-27(20(45)15(23)40)54-24-9(4-34)51-28(21(46)16(24)41)55-25-10(5-35)52-30(22(47)17(25)42)56-29-19(44)14(39)12(37)7(2-32)49-29/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
InChI Key |
GUZBXMVHVQHCTQ-XFSSMLLMSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




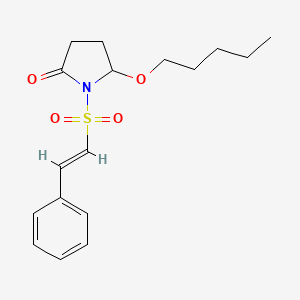

![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
